molecular formula C11H20N2O4 B2838409 tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate CAS No. 1932199-27-3

tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate

Cat. No. B2838409
CAS RN: 1932199-27-3
M. Wt: 244.291
InChI Key: XSXSNSZFCYKBPW-RBXMUDONSA-N
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Description

“tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate” is a chemical compound with the CAS Number: 1932199-27-3 . It has a molecular weight of 244.29 and its IUPAC name is tert-butyl ((3S,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-yl)carbamate . The compound is stored at a temperature of 4°C and it is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O4/c1-11(2,3)17-10(14)13-7-5-16-8-6(12)4-15-9(7)8/h6-9H,4-5,12H2,1-3H3,(H,13,14)/t6-,7-,8+,9+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is an oil and is stored at a temperature of 4°C . Unfortunately, the boiling point is not specified .

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of tert-butyl carbamate derivatives has been extensively studied, demonstrating their utility in chemical reactions such as the Diels-Alder reaction, chemoselective transformation of amino protecting groups, and as intermediates in the synthesis of aminopyrroles and bicyclic analogues. For example, the preparation and reaction of 2-amido substituted furans using tert-butyl carbamate derivatives highlight their importance in the synthesis of complex heterocycles and carbocyclic compounds (Padwa, Brodney, & Lynch, 2003; Sakaitani & Ohfune, 1990; Qiu, Wang, & Zhu, 2017).

Crystal Structure and Physical Chemistry

Research on tert-butyl carbamate derivatives also encompasses their crystal structures and the analysis of their molecular interactions. Studies on chloro and iodo derivatives of diacetylene compounds containing tert-butyl carbamate groups have contributed to understanding the interplay between hydrogen and halogen bonds in crystal packing (Baillargeon et al., 2017).

Chemical Modification and Catalysis

Research has also explored the modification of tert-butyl carbamate derivatives for the synthesis of amines and other nitrogen-containing compounds. For instance, the use of tert-butyl carbamate derivatives in Curtius rearrangement reactions and as nitrone equivalents for the synthesis of hydroxylamines underlines their versatility in organic synthesis (Lebel & Leogane, 2005; Guinchard, Vallée, & Denis, 2005).

Safety And Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements include H302, H315, H318, and H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[(3S,3aR,6S,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(14)13-7-5-16-8-6(12)4-15-9(7)8/h6-9H,4-5,12H2,1-3H3,(H,13,14)/t6-,7-,8+,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXSNSZFCYKBPW-RBXMUDONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2C1OCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CO[C@H]2[C@@H]1OC[C@@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate

CAS RN

1932199-27-3
Record name tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate
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